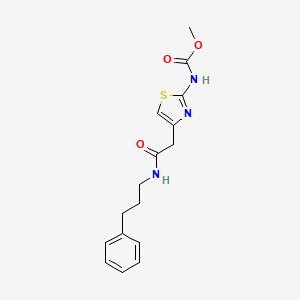

Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-16(21)19-15-18-13(11-23-15)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFPNGHGPGWMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives may interact with multiple targets.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate, with the molecular formula and a molecular weight of 333.41 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity and biological properties.

- Carbamate group : Enhances solubility and bioavailability.

- Phenylpropylamino group : May influence interactions with biological targets.

Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate is hypothesized to exert its effects through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses and gene expression.

Anticancer Properties

Recent research has indicated that this compound exhibits anticancer activity. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest in the G1 phase.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.6 | Induces apoptosis |

| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy Assessment : A separate investigation assessed its antimicrobial efficacy against multidrug-resistant strains of bacteria. The findings revealed that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative treatment for infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Structural Difference: Replaces the 3-phenylpropyl group with a smaller cyclopropylamino moiety.

- Stereoelectronic Effects: The cyclopropane ring’s angle strain may enhance reactivity or alter binding kinetics in biological targets.

- Synthetic Pathway : Likely synthesized via similar routes, substituting 3-phenylpropylamine with cyclopropylamine during the amide-forming step .

Thiazol-5-ylmethyl Carbamate Analogs (e.g., Compounds n, o, w, x)

- Structural Features : Include hydroperoxypropan-2-yl groups on the thiazole ring and complex peptidic backbones.

- Key Differences :

- Hydroperoxy Group : Introduces oxidative instability, necessitating specialized storage conditions, unlike the chemically stable phenylpropyl group in the target compound .

- Biological Activity : These analogs are designed for high-affinity enzyme inhibition (e.g., proteases or kinases) due to their extended hydrogen-bonding networks, whereas the target compound’s simpler structure may prioritize metabolic stability .

Pharmacological and Agrochemicallly Relevant Analogs

Diaminothiazole Kinase Inhibitors (e.g., Compound 1, 13)

- Structural Divergence : Feature dichloro-/difluorobenzoyl groups and sulfonamide linkers.

- Functional Implications: Target Selectivity: The dichlorobenzoyl group in Compound 1 enhances hydrophobic interactions with kinase ATP-binding pockets, whereas the target compound’s phenylpropyl group may favor alternative binding sites . Potency: Sulfonamide-containing analogs (e.g., Compound 13) exhibit nanomolar IC50 values against CDK12, suggesting that the carbamate group in the target compound may offer a different pharmacokinetic profile (e.g., prolonged half-life) .

Triazine-Based Herbicides (e.g., Metsulfuron Methyl)

- Structural Contrast : Triazine cores with sulfonylurea bridges vs. thiazole-carbamate scaffolds.

- Mode of Action : Triazines inhibit acetolactate synthase (ALS) in plants, while the target compound’s thiazole-carbamate structure may act on alternative pathways (e.g., acetylcholinesterase inhibition or insect growth regulation) .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate, and what are critical reaction conditions?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Amide coupling : Reacting a thiazole-carboxylic acid derivative with 3-phenylpropylamine using coupling agents like EDCI/HOBt ( ).

- Carbamate formation : Treating the intermediate with methyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF) ( ).

- Key conditions : Nitrogen atmosphere, reflux in ethanol/water mixtures, and purification via column chromatography ( ).

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Identify the thiazole ring (δ 7.5–8.5 ppm for C-H), carbamate carbonyl (δ 165–170 ppm), and phenylpropylamine protons (δ 1.5–3.0 ppm) ( ).

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching calculated m/z).

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) ( ).

Advanced Questions

Q. How can researchers optimize low-yielding synthetic steps, such as the coupling of sterically hindered intermediates?

- Methodology :

- Catalyst screening : Use CuI/(S)-proline systems to enhance azide-alkyne cycloaddition ( ).

- Solvent optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to improve reaction kinetics.

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., from 6% to 15–20% for analogous compounds) ( ).

- Case Study : Compound 69 in achieved only 6% yield due to steric hindrance; introducing bulky-group-tolerant catalysts (e.g., Pd(PPh₃)₄) could mitigate this .

Q. What computational and experimental strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with therapeutic targets (e.g., viral proteases or kinases mentioned in ).

- Analog synthesis : Modify the phenylpropyl group (e.g., halogenation or nitro substitution) to assess impact on activity ().

- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (IC₅₀) using protocols from .

Q. How should contradictory biological activity data between studies be resolved?

- Methodology :

- Purity validation : Ensure >95% HPLC purity to exclude impurities as confounding factors ( ).

- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.

- Meta-analysis : Statistically evaluate datasets using tools like GraphPad Prism to identify outliers or batch effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.